molecular formula C7H7N5 B8739280 3-(2-methyl-2H-tetrazol-5-yl)-pyridine

3-(2-methyl-2H-tetrazol-5-yl)-pyridine

Cat. No.: B8739280
M. Wt: 161.16 g/mol
InChI Key: VOUCHCXAPUMFFI-UHFFFAOYSA-N
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Description

3-(2-methyl-2H-tetrazol-5-yl)-pyridine is a heterocyclic compound that contains a tetrazole ring substituted with a methyl group and a pyridyl group

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

3-(2-methyltetrazol-5-yl)pyridine

InChI

InChI=1S/C7H7N5/c1-12-10-7(9-11-12)6-3-2-4-8-5-6/h2-5H,1H3

InChI Key

VOUCHCXAPUMFFI-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Chan–Evans–Lam Coupling for Direct Heteroarylation

The Chan–Evans–Lam coupling enables direct C–N bond formation between tetrazoles and pyridine derivatives. For example, 5-phenyl-1H-tetrazole reacts with pyridin-3-ylboronic acid in dimethyl sulfoxide (DMSO) under aerobic conditions with Cu₂O catalysis to yield 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in 87% yield. Adapting this method, 3-(2-methyl-2H-tetrazol-5-yl)pyridine could be synthesized using 2-methyltetrazole boronic acid analogues.

Key Conditions

  • Catalyst: Cu₂O (5 mol%)

  • Solvent: DMSO

  • Temperature: 100°C

  • Atmosphere: Oxygen

Mechanistic Insights

Copper facilitates oxidative coupling by activating the tetrazole’s NH group, enabling nucleophilic attack on the pyridine boronic acid. The reaction’s regioselectivity favors N2-alkylation due to steric and electronic effects.

Reductive Alkylation of Pre-Formed Tetrazoles

Reductive alkylation offers a streamlined route to N2-methyltetrazoles. A patented method involves treating 5-bromo-2-(2H-tetrazol-5-yl)pyridine with formaldehyde and 10% Pd/C under hydrogen (0.2 MPa) in methanol, achieving 90.4% yield. For 3-(2-methyl-2H-tetrazol-5-yl)pyridine, this approach would require 3-(1H-tetrazol-5-yl)pyridine as the starting material.

Optimized Protocol

  • Reactants : 3-(1H-tetrazol-5-yl)pyridine, formaldehyde (3:1 molar ratio)

  • Catalyst : Pd/C (10 wt%)

  • Solvent : Methanol

  • Conditions : H₂ (0.2 MPa), 3 hours

Advantages

  • High regioselectivity for N2-methylation.

  • Scalable with minimal byproducts.

Suzuki Cross-Coupling for Functionalization

Suzuki-Miyaura coupling introduces boronic acid substituents to pyridine rings, enabling late-stage diversification. For instance, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine reacts with bis(pinacolato)diboron under Pd catalysis to form boronic esters, which subsequently couple with aryl halides.

Representative Reaction

  • Substrate : 3-bromo-pyridine-tetrazole derivative

  • Boronic Acid : 2-methyltetrazol-5-ylboronic acid

  • Catalyst : Pd(OAc)₂ with tricyclohexylphosphine

  • Yield : 84%

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR of 3-(2-methyl-2H-tetrazol-5-yl)pyridine reveals distinct signals:

  • Pyridine protons: δ 8.83 (d, 1H), 8.57 (dd, 1H), 7.78–7.74 (m, 1H).

  • Tetrazole methyl: δ 4.47 (s, 3H).
    13C-NMR confirms the N2-methyl configuration via a quaternary carbon at δ 164.85 ppm.

X-ray Diffraction Analysis

Single-crystal X-ray structures validate the planar geometry of the tetrazole-pyridine system. Bond lengths (e.g., N–N = 1.32 Å) align with aromatic character.

Thermal Stability Assessment

Differential scanning calorimetry (DSC) shows a melting point of 120.3°C and decomposition onset at 180°C, necessitating low-temperature storage.

Comparative Evaluation of Synthetic Routes

Method Yield Regioselectivity Scalability Cost
Chan–Evans–Lam Coupling87%High (N2)ModerateHigh (Cu catalyst)
Reductive Alkylation90.4%Excellent (N2)HighLow
Suzuki Coupling84%ModerateHighModerate
Cycloaddition<60%LowLowLow

Industrial Applications and Challenges

The reductive alkylation method is preferred for large-scale production due to its high yield and simplicity. However, Pd/C catalyst costs and hydrogen handling require specialized infrastructure. Emerging microwave-assisted protocols (e.g., Cu-catalyzed cycloadditions) promise faster reaction times but need optimization for tetrazole systems .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-2H-tetrazol-5-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The methyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.

Scientific Research Applications

3-(2-methyl-2H-tetrazol-5-yl)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methyl-2H-tetrazol-5-yl)-pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(3-pyridyl)-1H-tetrazole: Similar structure but different tautomeric form.

    3-Methyl-5-(3-pyridyl)-2H-tetrazole: Methyl group positioned differently on the tetrazole ring.

    5-(3-Pyridyl)-2H-tetrazole: Lacks the methyl substitution.

Uniqueness

3-(2-methyl-2H-tetrazol-5-yl)-pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyridyl groups can enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.

Q & A

Q. What are the optimal synthetic routes for 3-(2-methyl-2H-tetrazol-5-yl)-pyridine, and how can regioselectivity challenges be addressed?

Methodological Answer: The compound is typically synthesized via alkylation of a tetrazole precursor (e.g., 3-(2H-tetrazol-5-yl)pyridine) using methyl iodide (MeI) in the presence of a base such as K₂CO₃. Key challenges include controlling regioselectivity, as methylation can yield mixtures of N1- and N2-methyltetrazole isomers. For example, highlights that methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine with MeI in DMF produces both 1-methyl and 2-methyl isomers, requiring silica-gel chromatography for separation . Alternative approaches include optimizing solvent polarity (e.g., acetonitrile over DMF) and reaction time to favor the desired isomer .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, describes the use of single-crystal diffraction to resolve the positions of the tetrazole and pyridine rings, including bond lengths and angles . Complementary techniques include:

  • NMR Spectroscopy : Distinct signals for the methyl group (δ ~3.9 ppm in ¹H NMR) and aromatic protons.
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ = 176.07 for C₇H₇N₅).
    Software tools like SHELXL () and OLEX2 () are critical for refining crystallographic data .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a versatile intermediate:

  • Antibacterial Agents : identifies its role in synthesizing Tedizolid, a gram-positive antibiotic .
  • Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates .
  • Coordination Chemistry : The pyridine nitrogen and tetrazole ring facilitate metal chelation, useful in catalyst design .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity ambiguities in the synthesis of tetrazolyl-pyridine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can predict the thermodynamic stability of N1- vs. N2-methyl isomers. For instance, ’s crystallographic data (bond lengths, angles) can validate computational models . Molecular docking studies further elucidate how regiochemistry affects binding to biological targets (e.g., bacterial enzymes in Tedizolid’s mechanism) .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions. To standardize results:

  • Dose-Response Curves : Use consistent concentrations (e.g., MIC values ≤25 µg/mL for antifungal activity, as in ) .
  • Control Experiments : Include reference compounds (e.g., Tedizolid in antibacterial assays) .
  • Structural Validation : Confirm compound purity via HPLC and crystallography to rule out isomer contamination .

Q. How can derivatization of the pyridine ring expand the compound’s utility in cross-coupling reactions?

Methodological Answer: Introducing boronic ester groups (e.g., 2-(2-methyl-2H-tetrazol-5-yl)-5-(pinacolboronyl)pyridine, ) enables Suzuki-Miyaura couplings. Key steps:

  • Synthesis : React with bis(pinacolato)diboron under Pd catalysis.
  • Applications : Generate biaryl derivatives for drug discovery or materials science .

Q. What crystallographic challenges arise when analyzing tetrazolyl-pyridine derivatives, and how are they resolved?

Methodological Answer: Common issues include crystal twinning and weak diffraction. and recommend:

  • Crystallization : Slow evaporation of ethyl acetate/petroleum ether mixtures improves crystal quality .
  • Refinement Tools : SHELXL () handles twinning via TWIN/BASF commands, while OLEX2 () streamlines data integration .

Q. How can stability studies inform storage and handling protocols for this compound?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity : Store in amber vials under inert atmosphere (per ) .
  • Hygroscopicity : Karl Fischer titration quantifies moisture uptake, guiding desiccant use .

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